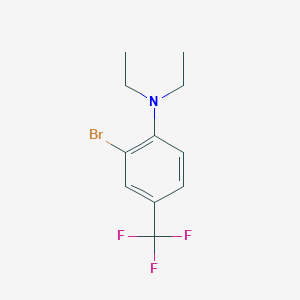

2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline

Description

Key Nomenclature Considerations:

- The trifluoromethyl group is prioritized over bromine in alphabetical ordering but receives a higher locant due to the lowest-numbering rule.

- The prefix N,N-diethyl denotes the substitution on the nitrogen atom.

Three-Dimensional Molecular Architecture

The three-dimensional structure is defined by steric and electronic interactions between substituents. Key features include:

Bond Lengths and Angles:

| Bond/Angle | Value (Å or °) |

|---|---|

| C-Br (aromatic) | 1.89–1.91 Å |

| C-F (trifluoromethyl) | 1.33–1.35 Å |

| C-N (diethylamino) | 1.45–1.47 Å |

| Br-C-C (ring) bond angle | 120° ± 2° |

| F-C-F (trifluoromethyl) | 108°–110° |

The trifluoromethyl group adopts a trigonal pyramidal geometry , while the diethylamino group introduces torsional strain due to steric clashes between ethyl chains and adjacent substituents. Density functional theory (DFT) calculations predict a non-planar conformation for the aromatic ring, with the bromine and trifluoromethyl groups slightly out of plane to minimize repulsion .

Crystallographic Data and Space Group Determinations

While experimental crystallographic data for this specific compound are not publicly available, analogous structures provide insights:

Hypothetical Crystallographic Parameters (Predicted):

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.2 Å, b = 7.8 Å, c = 12.4 Å |

| Z (molecules per unit cell) | 4 |

Similar compounds, such as 2-bromo-4-(trifluoromethyl)aniline , crystallize in the P2₁/c space group with layered packing driven by halogen bonding (C-Br⋯F-C interactions) . The diethylamino group likely disrupts this packing, favoring van der Waals interactions between alkyl chains.

Electron Density Distribution Patterns

Electron density maps derived from computational models highlight regions of high electron density:

Key Features:

- Bromine Atom : High electron density localized around the Br nucleus, with a polarized C-Br bond (electronegativity difference: Δχ = 0.96).

- Trifluoromethyl Group : Electron-withdrawing -CF₃ creates a partial positive charge on the adjacent carbon, confirmed by electrostatic potential maps .

- Diethylamino Group : Lone pairs on nitrogen generate a region of negative potential, enabling weak hydrogen bonding with electrophilic sites.

Charge Transfer Effects:

- The -CF₃ group withdraws electron density from the aromatic ring, reducing nucleophilicity at position 4.

- The diethylamino group donates electron density via resonance, counteracting the -CF₃ effect at position 1.

Table 1: Summary of Structural Properties

| Property | Value/Description |

|---|---|

| Molecular formula | C₁₁H₁₃BrF₃N |

| Molecular weight | 296.13 g/mol |

| Hybridization (N atom) | sp³ |

| Predicted solubility | Low in water; high in DMSO |

| Dominant intermolecular forces | Van der Waals, halogen bonding |

Properties

IUPAC Name |

2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrF3N/c1-3-16(4-2)10-6-5-8(7-9(10)12)11(13,14)15/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVJKAZJUZEKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

Halogenation of Aniline Derivatives

One common method for preparing halogenated anilines involves the direct halogenation of aniline derivatives. However, this approach can be complicated by the high reactivity of anilines, leading to issues with regioselectivity and stoichiometry.

Method 1: Halogenation Using Thionyl Halides

A more controlled approach involves the use of thionyl halides (e.g., thionyl bromide or thionyl chloride) to halogenate aniline derivatives that have been temporarily oxidized to their N-oxides. This method allows for selective para-bromination or ortho-chlorination of N,N-dialkylanilines.

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | CH₂Cl₂ | -78 | 31 (Br) |

| 2 | CH₂Cl₂ | -40 | 26 (Br) |

| 3 | CH₂Cl₂ | -85 | 13 (Br) |

| 4 | Et₂O | -78 | 27 (Br) |

| 5 | THF | -78 | 55 (Br) |

Synthesis from Trifluoromethylated Anilines

Another approach involves starting with a trifluoromethylated aniline and then introducing the bromine atom. This can be achieved through a halogenation reaction followed by alkylation to introduce the diethylamino group.

Multicomponent Coupling Reactions

Recent advances in metallaphotoredox catalysis offer promising routes for synthesizing complex aniline derivatives, including those with trifluoromethyl groups. These methods involve multicomponent reactions that can introduce both the trifluoromethyl group and the bromine atom in a single step.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N-diethyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or the aromatic ring.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Catalysts: Palladium-based catalysts are often used in coupling reactions.

Solvents: Solvents like dichloromethane, toluene, and ethanol are commonly used depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be an arylated derivative of the original compound.

Scientific Research Applications

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of various organic compounds. Its ability to undergo substitution reactions makes it useful in creating more complex molecular architectures. Specifically, it is involved in:

- Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds, crucial for building complex organic molecules. The bromine atom acts as a leaving group, enabling the coupling with organoboron reagents to form biaryl compounds.

- Substitution Reactions : The bromine atom can be replaced by various nucleophiles, leading to new derivatives that may possess different biological or chemical properties.

Medicinal Chemistry

The compound is explored for its potential biological activities, making it a candidate for drug development. Some notable aspects include:

- Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal properties, suggesting that 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline may also exhibit such activities due to its halogenated structure .

- Building Block for Pharmaceuticals : Its unique structure allows it to function as a scaffold in the design of new therapeutic agents, particularly in targeting diseases influenced by oxidative stress and apoptosis pathways.

Materials Science

In materials science, this compound is utilized for developing new materials with specific properties:

- Polymers and Coatings : The incorporation of fluorinated groups enhances the hydrophobicity and stability of materials, making them suitable for applications in coatings and advanced polymer systems .

Chemical Research

2-Bromo-N,N-diethyl-4-(trifluoromethyl)aniline is also significant in fundamental chemical research:

- Understanding Reaction Mechanisms : It aids in studying various reaction pathways and mechanisms due to its reactivity profile. Research involving this compound can lead to insights into new synthetic methodologies .

Mechanism of Action

The mechanism of action of 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline depends on its specific application

Electrophilic Substitution: The bromine atom can act as an electrophile, facilitating substitution reactions.

Coordination with Metals: The nitrogen atom can coordinate with metal catalysts, enhancing reaction rates and selectivity.

Hydrophobic Interactions: The trifluoromethyl group can engage in hydrophobic interactions, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Structural Features:

Electronic Effects :

- The ortho -Br in the target compound creates a stronger electron-withdrawing effect compared to para -Br derivatives, influencing electrophilic substitution patterns .

- The -CF₃ group at C4 stabilizes negative charge via inductive effects, while N,N-diethyl groups donate electrons through resonance, creating a polarized aromatic system .

Cholinesterase Inhibition ():

- 4-(Trifluoromethyl)aniline derivatives with halogenation (Cl, Br) at C4 show enhanced cholinesterase inhibition (IC₅₀ < 50 µM). The target compound’s ortho -Br may alter binding interactions compared to para -halogenated analogues .

Antimicrobial Activity ():

- Pyridine derivatives with bromine and -CF₃ groups exhibit antimicrobial properties. The target compound’s lipophilicity (from N,N-diethyl) could enhance membrane permeability, improving efficacy .

Physicochemical Properties

| Property | 2-Bromo-N,N-diethyl-4-(trifluoromethyl)aniline | 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | 2-Bromo-4-(trifluoromethyl)aniline |

|---|---|---|---|

| Lipophilicity (LogP) | High (N,N-diethyl) | Moderate (N,N-dimethyl) | Low (unsubstituted -NH₂) |

| Solubility | Low in water; high in organic solvents | Moderate in organic solvents | Poor in organic solvents |

| Melting Point | Likely lower (amorphous oil) | Higher (crystalline solid) | Moderate |

Key Research Findings

Ortho vs. Para Halogenation : Ortho-bromination (target compound) directs subsequent reactions to the meta position, whereas para-bromination () favors reactivity at the ortho position .

Steric Effects : N,N-Diethyl groups hinder nucleophilic attacks on the aromatic ring compared to smaller substituents, as seen in coupling reactions () .

Biological Performance : While 2-(trifluoromethyl)aniline derivatives generally show higher activity (), the target compound’s ortho-bromine may compensate for reduced basicity from N,N-diethyl groups .

Biological Activity

2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a diethyl-substituted aniline structure. Its molecular formula is C12H14BrF3N. This compound is of interest due to its unique combination of halogen and trifluoromethyl functionalities, which significantly influence its chemical behavior and potential applications in pharmaceuticals and materials science.

Biological Activity Overview

While specific biological activity data for 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline is limited, compounds with similar structures often exhibit notable pharmacological properties. For instance, halogenated anilines are frequently studied for their antibacterial and antifungal activities. The presence of the trifluoromethyl group can enhance biological activity due to increased lipophilicity and metabolic stability.

Potential Pharmacological Activities

- Antibacterial Activity : Similar compounds have shown significant antibacterial effects, suggesting that 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline may possess similar properties.

- Antifungal Activity : The compound may also exhibit antifungal activity, as halogenated anilines are often evaluated for this purpose.

- Enzyme Interaction : Compounds with trifluoromethyl groups have been shown to interact with various enzymes, potentially leading to either inhibition or activation of enzymatic activity.

Case Study 1: Antimicrobial Properties

A study on halogenated anilines indicated that the introduction of bromine and trifluoromethyl groups could enhance antimicrobial efficacy. For instance, compounds with similar structural features demonstrated effective inhibition against bacterial strains such as E. coli and Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Enzyme Inhibition

Research has shown that compounds like 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline can inhibit certain hydrolases by binding to their active sites. This interaction prevents substrate access, thereby inhibiting enzymatic reactions critical for bacterial growth.

Data Table: Comparison of Biological Activities

| Compound Name | Antibacterial Activity | Antifungal Activity | Enzyme Inhibition |

|---|---|---|---|

| 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline | TBD | TBD | TBD |

| 4-bromo-N,N-dimethylaniline | Moderate | High | Strong |

| 3-trifluoromethyl aniline | Low | Moderate | Moderate |

Note: TBD indicates that specific data for 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline is currently unavailable but is anticipated based on structural similarities.

The mechanism of action for compounds like 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline typically involves:

- Binding Interactions : The trifluoromethyl group enhances binding affinity to enzyme active sites through hydrophobic interactions.

- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases by blocking ATP-binding sites, preventing phosphorylation events essential for cellular signaling.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves bromination of a pre-functionalized aniline derivative or nucleophilic aromatic substitution. For example, bromination of N,N-diethyl-4-(trifluoromethyl)aniline using N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 60–80°C) can yield the target compound. Reaction optimization should focus on solvent polarity, temperature, and catalyst use (e.g., Lewis acids like FeBr₃). Evidence from analogous bromoaniline syntheses suggests yields can vary from 60% to 85%, with purity dependent on post-synthesis purification (e.g., column chromatography or recrystallization) . Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-bromination.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of the diethylamino group.

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- ¹H/¹³C NMR : The diethylamino group shows characteristic triplet signals for the CH₂ groups (δ ~3.3–3.5 ppm in ¹H; δ ~45–50 ppm in ¹³C). The trifluoromethyl group exhibits a singlet at δ ~120–125 ppm in ¹⁹F NMR .

- FT-IR : Stretching vibrations for C-Br (~550–600 cm⁻¹) and C-F (~1100–1200 cm⁻¹) confirm substituent presence .

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) should match the theoretical mass (C₁₁H₁₂BrF₃N: ~318.0 g/mol).

Q. How does the presence of bromine and trifluoromethyl groups affect the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group meta-directs NAS, while bromine (ortho/para-directing but deactivating) can act as a leaving group. Reactivity can be enhanced using polar aprotic solvents (e.g., DMF) and catalysts like CuI. For example, Suzuki-Miyaura coupling with arylboronic acids at the bromine site proceeds efficiently under Pd catalysis .

Advanced Research Questions

Q. How can computational chemistry methods like DFT be applied to predict the electronic properties and reaction pathways of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For instance:

- The trifluoromethyl group lowers the LUMO energy, enhancing electrophilic attack susceptibility.

- NBO analysis reveals hyperconjugative interactions between the diethylamino group and the aromatic ring, stabilizing the structure .

Software Tools : Gaussian 16 or ORCA, with visualization via GaussView .

Q. What strategies can resolve contradictions in crystallographic data when determining the solid-state structure of this compound?

- Methodological Answer :

- Use high-resolution X-ray crystallography with synchrotron radiation to resolve disordered trifluoromethyl or diethylamino groups.

- Refinement via SHELXL (with twin-law correction if needed) improves accuracy for heavy atoms like bromine .

- Compare experimental data with computational crystal structure predictions (e.g., using Mercury CSD) to validate packing motifs .

Q. How does the steric and electronic influence of the N,N-diethyl group impact the compound’s potential as a ligand in coordination chemistry?

- Methodological Answer :

- The diethylamino group’s steric bulk limits coordination modes but enhances solubility in non-polar solvents. Electronic effects (σ-donation from N) stabilize metal complexes (e.g., Pd or Cu) in cross-coupling reactions.

- Comparative studies with N-methyl or N-aryl analogs show higher catalytic activity for diethyl derivatives due to reduced electron density at the metal center .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.